molecular formula C10H14N8O6S4 B12916293 N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide

Cat. No.: B12916293
M. Wt: 470.5 g/mol
InChI Key: PGIDAMSMMKWTEX-UHFFFAOYSA-N
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Description

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is a chemical compound characterized by the presence of two sulfamoyl-1,3,4-thiadiazol-2-yl groups attached to an adipamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide typically involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-amine with adipoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is unique due to its adipamide backbone, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N8O6S4

Molecular Weight

470.5 g/mol

IUPAC Name

N',N'-bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hexanediamide

InChI

InChI=1S/C10H14N8O6S4/c11-5(19)3-1-2-4-6(20)18(7-14-16-9(25-7)27(12,21)22)8-15-17-10(26-8)28(13,23)24/h1-4H2,(H2,11,19)(H2,12,21,22)(H2,13,23,24)

InChI Key

PGIDAMSMMKWTEX-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)N(C1=NN=C(S1)S(=O)(=O)N)C2=NN=C(S2)S(=O)(=O)N)CC(=O)N

Origin of Product

United States

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